ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives Pyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method involves the reaction of aldehydes, amines, malononitrile, and dimethyl acetylenedicarboxylate in the presence of a catalyst such as meglumine in an aqueous ethanol solution . This one-pot synthesis is efficient and environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of reusable catalysts and non-toxic solvents, are likely to be employed to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. These interactions can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates: These compounds also exhibit significant biological activities and are synthesized using similar multi-component reactions.
Functionalized dihydropyridines: These compounds are structurally similar and have been studied for their wide range of biological activities, including antihypertensive and anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)12(9-18)15(14)11-7-5-6-8-13(11)21-3/h5-8,15H,4,19H2,1-3H3 |
InChI Key |
CLRQYEJLDPFVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OC)C#N)N)C |
Origin of Product |
United States |
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